3'-Hydroxy Simvastatin

Description

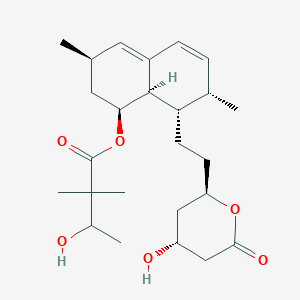

3'-Hydroxy Simvastatin is an oxidative metabolite of simvastatin, a widely prescribed statin used to lower LDL cholesterol. Simvastatin is administered as a lactone prodrug, which undergoes hydrolysis in vivo to its active β-hydroxy acid form (simvastatin hydroxy acid, SVA). The 3'-hydroxy metabolite is generated via cytochrome P450 (CYP)-mediated oxidation, primarily by CYP3A4, and is pharmacologically inactive . Unlike SVA, this compound lacks inhibitory activity against HMG-CoA reductase, the enzyme responsible for cholesterol biosynthesis, rendering it therapeutically inert .

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14-,15-,16?,18+,19+,20-,21-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKLGKFIIZWRP-MKBQVXGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxy Simvastatin typically involves the hydroxylation of Simvastatin. This can be achieved through various chemical and biocatalytic methods. One common approach is the use of microbial hydroxylation, where specific microorganisms are employed to introduce the hydroxyl group at the desired position on the Simvastatin molecule .

Industrial Production Methods: In industrial settings, the production of 3’'-Hydroxy Simvastatin often involves the use of biocatalysts to achieve high selectivity and yield. The process is conducted under mild reaction conditions, often at ambient temperature, and can utilize water as a reaction medium. This approach not only reduces the environmental impact but also lowers manufacturing costs .

Chemical Reactions Analysis

Structural and Metabolic Context

3'-Hydroxy Simvastatin (C₂₅H₃₈O₆, MW: 434.6 g/mol) is a hydroxylated derivative formed during simvastatin metabolism . It retains the lactone ring and decalin core of simvastatin, with a hydroxyl group introduced at the 3'' position of the dimethylbutyrate side chain .

Key structural features :

-

Lactone ring: Requires hydrolysis for activation.

-

3''-hydroxyl group: Enhances polarity and influences pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₈O₆ |

| Molecular Weight | 434.6 g/mol |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate |

| Major Metabolic Pathway | CYP3A4/5-mediated oxidation |

Metabolic Reactions

This compound is generated during simvastatin’s hepatic metabolism, primarily via CYP3A4/5-mediated oxidation .

Pharmacokinetic Profile

A study in healthy Chinese volunteers revealed:

| Parameter | Value |

|---|---|

| Tₘₐₓ | 1.44 hours |

| Cₘₐₓ | 9.83 μg/L |

| AUC | 40.32 μg·h/L |

| t₁/₂ | 4.85 hours |

Data sourced from a pharmacokinetic study of 17 subjects .

Polymorphism Effects

CYP3A5 genetic variants (e.g., CYP3A5 3/ *3) reduce enzyme activity, increasing systemic exposure to this compound by 2–3 fold .

Stability and Degradation

While explicit stability data for this compound is limited, simvastatin’s lactone ring undergoes pH-dependent hydrolysis:

-

Acidic conditions : Lactone ring remains intact.

Bioactivity Implications

This compound contributes to simvastatin’s pharmacological effects by:

Scientific Research Applications

Pharmacological Profile

Mechanism of Action

3'-Hydroxy Simvastatin functions by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. By reducing the levels of LDL cholesterol and triglycerides while increasing HDL cholesterol, it mitigates the risk of cardiovascular diseases (CVD) . Additionally, statins like simvastatin exhibit pleiotropic effects, including anti-inflammatory properties and endothelial function improvement, which contribute to their therapeutic efficacy in various conditions .

Cardiovascular Diseases

Simvastatin is widely used for treating hyperlipidemia and reducing cardiovascular morbidity and mortality. It is indicated for patients with elevated cholesterol levels and those at high risk for coronary events due to existing conditions such as diabetes or previous cardiovascular incidents .

Autoimmune Disorders

Recent studies have highlighted the potential of simvastatin in managing autoimmune diseases. For instance, a case study involving a patient with Hyperimmunoglobulinemia D and Periodic Fever Syndrome (HIDS) demonstrated significant reductions in fever attacks when treated with simvastatin . This suggests that statins may modulate immune responses through their effects on T regulatory cells .

Bone Metabolism

Emerging research indicates that simvastatin may influence bone metabolism. Studies suggest that it can enhance osteoblast activity and promote bone formation, offering potential therapeutic avenues for osteoporosis and other metabolic bone diseases .

Infectious Diseases

In vitro studies have shown that simvastatin exhibits antimicrobial properties against various pathogens. Specifically, its efficacy against Candida glabrata and Ustilago maydis has been documented, indicating a possible role in treating fungal infections .

Data Tables

Case Studies

-

Hyperimmunoglobulinemia D and Periodic Fever Syndrome

A 12-year-old boy unresponsive to traditional therapies showed marked improvement with simvastatin treatment, experiencing only one fever episode over nine months compared to seven the previous year. No adverse effects were reported during the treatment period . -

Simvastatin-Induced Pancreatitis

A 58-year-old man developed acute pancreatitis after starting simvastatin therapy. Despite this adverse effect, the case highlights the importance of monitoring patients on statins for potential complications while acknowledging their therapeutic benefits .

Mechanism of Action

3’‘-Hydroxy Simvastatin exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key precursor in the biosynthesis of cholesterol. By reducing the production of cholesterol, 3’'-Hydroxy Simvastatin helps lower blood cholesterol levels and reduces the risk of cardiovascular events .

Comparison with Similar Compounds

Simvastatin Lactone vs. Simvastatin Hydroxy Acid (SVA)

Key Findings :

- The lactone form predominates in acidic environments (e.g., intracellular lysosomes), while the hydroxy acid form is stable at physiological pH .

- SVA is the primary mediator of simvastatin’s lipid-lowering effects, whereas the lactone form contributes to off-target effects, such as myotoxicity, due to its lipophilicity .

3'-Hydroxy Simvastatin vs. Other Simvastatin Metabolites

Key Findings :

Comparison with Other Statins

| Statin | Primary Metabolic Pathway | Active Metabolite | CYP3A4 Dependence |

|---|---|---|---|

| Simvastatin | CYP3A4 (90% metabolism) | Simvastatin hydroxy acid | High |

| Lovastatin | CYP3A4 | Lovastatin hydroxy acid | High |

| Atorvastatin | CYP3A4 (minor: CYP2C8) | None (parent drug active) | Moderate |

| Pravastatin | Sulfation (non-CYP) | None (parent drug active) | Low |

Key Findings :

Pharmacokinetic Interactions

- CYP3A4 Inhibitors (e.g., itraconazole, grapefruit juice): Increase simvastatin’s Cmax by 12–17-fold, elevating exposure to both SVA and inactive metabolites like 3'-hydroxy .

- CYP2C8 Inhibitors (e.g., quercetin): Reduce SVA metabolism by 25–30%, prolonging its therapeutic activity .

Research Implications

- Drug Development : The inactivity of this compound underscores the need to optimize statin structures to minimize inert metabolite formation.

- Clinical Monitoring: CYP3A4 genotyping may predict interindividual variability in simvastatin metabolism and efficacy .

Data Tables

Table 1: Metabolic and Pharmacological Profiles of Simvastatin Derivatives

| Compound | Molecular Weight (g/mol) | Metabolic Enzyme | Activity Status | Key Role |

|---|---|---|---|---|

| Simvastatin Lactone | 418.57 | Esterases | Inactive | Prodrug |

| Simvastatin Hydroxy Acid | 436.58 | CYP3A4/2C8 | Active | HMG-CoA inhibition |

| This compound | 434.56* | CYP3A4 | Inactive | Biomarker of CYP3A4 activity |

*Estimated based on structural similarity.

Biological Activity

3'-Hydroxy Simvastatin is an active metabolite of Simvastatin, a widely used statin for lowering cholesterol levels and reducing cardiovascular risk. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse research findings.

Inhibition of HMG-CoA Reductase

this compound primarily functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in cholesterol synthesis in the liver, ultimately resulting in lower plasma cholesterol levels. The compound is administered as a lactone prodrug, which is converted into its active hydroxy acid form in the body .

Biological Effects

Lipid-Lowering Effects

Clinical studies have demonstrated that this compound effectively reduces low-density lipoprotein (LDL) cholesterol levels. For instance, the Heart Protection Study (HPS) indicated that simvastatin significantly lowered LDL levels and reduced the incidence of major cardiovascular events in high-risk patients .

Endocrine Effects

Research has shown that statins, including this compound, can lead to increases in HbA1c and fasting serum glucose levels, which may contribute to a risk of developing diabetes mellitus in susceptible individuals .

Safety Profile and Adverse Effects

Myopathy and Rhabdomyolysis

The use of this compound is associated with muscle-related side effects, including myopathy and rhabdomyolysis. A clinical trial database revealed an incidence of myopathy at approximately 0.03% for lower doses and up to 0.61% for higher doses (80 mg/day) .

Liver Enzyme Abnormalities

Persistent increases in serum transaminases have been reported in about 1% of patients taking simvastatin. These elevations were typically reversible upon discontinuation of the drug .

Case Studies

A notable case involved a 58-year-old man who experienced recurrent pancreatitis correlated with simvastatin therapy. After multiple episodes, the patient discontinued simvastatin due to muscle soreness and weakness, suggesting a potential link between muscle toxicity and pancreatitis .

Research Findings

Recent studies have explored additional biological activities of this compound beyond lipid-lowering effects:

- Osteoclastogenesis Inhibition : Research indicates that simvastatin can inhibit osteoclast differentiation by suppressing reactive oxygen species (ROS)-mediated signaling pathways. This suggests potential applications in bone metabolism and osteoporosis treatment .

- Anti-Angiogenic Properties : At therapeutic doses, simvastatin has been shown to enhance anti-angiogenic effects, which could be beneficial in cancer therapy by inhibiting tumor growth through reduced blood supply .

Comparative Data Table

Q & A

Q. What advanced statistical methods are suitable for analyzing adverse event data linked to this compound?

- Methods : Apply Eclat algorithm to FDA Adverse Event Reporting System (FAERS) data for association rule mining. Filter for "new patient" reports (i_f_code = "I") and analyze variables like age, sex, and duration to identify high-risk cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.